N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide
CAS No.: 1351604-67-5
Cat. No.: VC11866209
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351604-67-5 |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | N'-(2-cyclopropyl-2-hydroxypropyl)-N-[(2-methoxyphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C16H22N2O4/c1-16(21,12-7-8-12)10-18-15(20)14(19)17-9-11-5-3-4-6-13(11)22-2/h3-6,12,21H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
| Standard InChI Key | QKGUOOCBEWSDEX-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2CC2)O |
| Canonical SMILES | CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2CC2)O |
Introduction
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic compound of interest in medicinal chemistry due to its unique molecular structure. This compound features a cyclopropyl group, a hydroxypropyl moiety, and a methoxyphenyl group, which contribute to its potential biological activities.
Synthesis Techniques
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic synthesis techniques. Common methods include reactions that form amide bonds between the cyclopropyl-hydroxypropyl and methoxyphenyl components.
Potential Applications
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide has potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure suggests it could be used in drug development or as a research tool to study biological systems.
Research Findings
| Aspect | Description | Source |
|---|---|---|
| Molecular Structure | Features cyclopropyl, hydroxypropyl, and methoxyphenyl groups. | Derived from similar compounds. |
| Synthesis | Multi-step organic synthesis techniques. | General knowledge of organic synthesis. |
| Biological Activities | Potential interactions with physiological processes. | Preliminary studies on related compounds. |
| Applications | Potential use in medicinal chemistry and pharmacology. | Derived from structural complexity and potential biological activities. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume